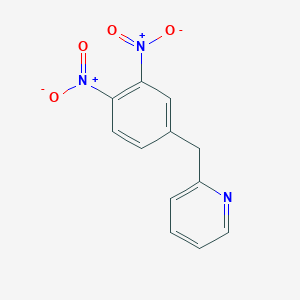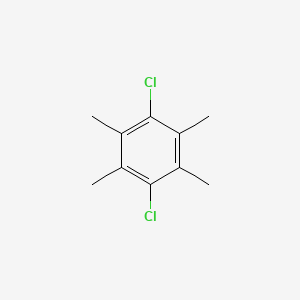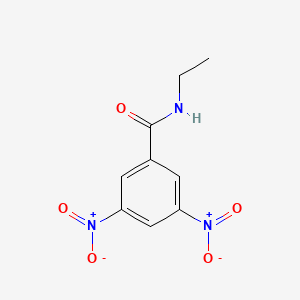![molecular formula C17H18N4O B11991137 N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E,2E)-2-metil-3-fenil-2-propenilideno]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida es un complejo compuesto orgánico con una estructura única que incluye un anillo de pirazol fusionado con un anillo de ciclopentano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E,2E)-2-metil-3-fenil-2-propenilideno]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida típicamente implica la condensación de aldehídos apropiados con hidrazidas en condiciones controladas. La reacción se lleva a cabo a menudo en presencia de un catalizador, como el ácido acético, y requiere un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E,2E)-2-metil-3-fenil-2-propenilideno]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de hidrazina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción típicamente involucran temperaturas controladas y el uso de solventes como etanol o diclorometano para facilitar las reacciones .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de hidrazina. Las reacciones de sustitución pueden resultar en una variedad de derivados de pirazol sustituidos .
Aplicaciones Científicas De Investigación
N'-[(E,2E)-2-metil-3-fenil-2-propenilideno]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se investiga su posible uso en el desarrollo de nuevos materiales con propiedades únicas
Mecanismo De Acción
El mecanismo por el cual N'-[(E,2E)-2-metil-3-fenil-2-propenilideno]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas o receptores que juegan un papel en los procesos biológicos. La estructura del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo o activando sus funciones. Las vías exactas involucradas pueden variar dependiendo de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E,2E)-3-(2-metoxifenil)-2-propenilideno]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida
- N'-[(E,2E)-3-(2-furil)-2-metil-2-propenilideno]-1H-pirazol-5-carbohidrazida
- N'-[(E,2E)-3-(2-nitrofenil)-2-propenilideno]-1H-pirazol-5-carbohidrazida
Singularidad
Lo que diferencia a N'-[(E,2E)-2-metil-3-fenil-2-propenilideno]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida de compuestos similares es su configuración estructural específica, que puede conferir propiedades químicas y biológicas únicas. Esta singularidad puede hacer que sea particularmente valioso en ciertas aplicaciones de investigación donde otros compuestos pueden no ser tan efectivos .
Propiedades
Fórmula molecular |
C17H18N4O |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O/c1-12(10-13-6-3-2-4-7-13)11-18-21-17(22)16-14-8-5-9-15(14)19-20-16/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,20)(H,21,22)/b12-10+,18-11+ |
Clave InChI |
SDMGBHOUUPTIHJ-SIBNOYASSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NNC3=C2CCC3 |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NNC3=C2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11991058.png)


![7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991075.png)
![Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether](/img/structure/B11991084.png)


![Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991102.png)
![N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11991118.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991122.png)


